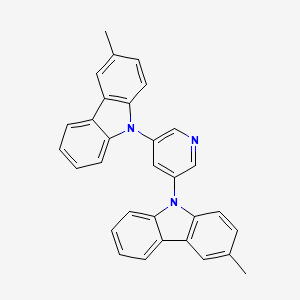
9,9'-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) typically involves the coupling of carbazole derivatives with pyridine cores. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling reactions. These reactions are carried out under inert conditions, often using solvents like toluene or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole or pyridine rings are replaced by other groups. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN3).
Major Products:
Oxidation: Formation of carbazole-quinones.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated or nucleophile-substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the development of OLEDs, photovoltaic cells, and other optoelectronic devices due to its excellent charge transport properties
Mecanismo De Acción
The mechanism of action of 9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) in optoelectronic devices involves its ability to transport charge carriers efficiently. The compound’s molecular structure allows for effective conjugation and delocalization of electrons, which enhances its charge transport properties. In OLEDs, it acts as a host material that facilitates the transfer of energy to the emissive dopant, resulting in efficient light emission .
Comparación Con Compuestos Similares
- 2,6-bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine (2,7-MeCzPy)
- 2,6-bis(3,6-dimethyl-9H-carbazol-9-yl)pyridine (3,6-MeCzPy)
- 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyridine (3,6-tBuCzPy)
Comparison: Compared to these similar compounds, 9,9’-(Pyridine-3,5-diyl)bis(3-methyl-9H-carbazole) exhibits unique properties due to the specific positioning of the methyl groups and the pyridine core. This configuration enhances its thermal stability, photophysical properties, and charge transport efficiency, making it a superior candidate for use in optoelectronic devices .
Propiedades
Número CAS |
879627-92-6 |
|---|---|
Fórmula molecular |
C31H23N3 |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
3-methyl-9-[5-(3-methylcarbazol-9-yl)pyridin-3-yl]carbazole |
InChI |
InChI=1S/C31H23N3/c1-20-11-13-30-26(15-20)24-7-3-5-9-28(24)33(30)22-17-23(19-32-18-22)34-29-10-6-4-8-25(29)27-16-21(2)12-14-31(27)34/h3-19H,1-2H3 |
Clave InChI |
KVKNZQFVTNFAMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC(=CN=C4)N5C6=C(C=C(C=C6)C)C7=CC=CC=C75 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


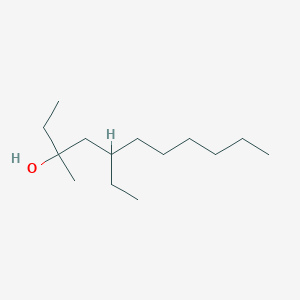

![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
![Benzamide, 3,5-dichloro-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12597145.png)
![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)
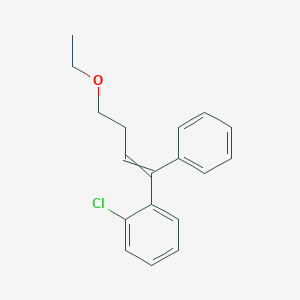
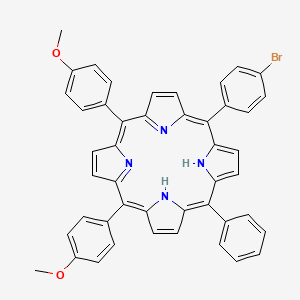
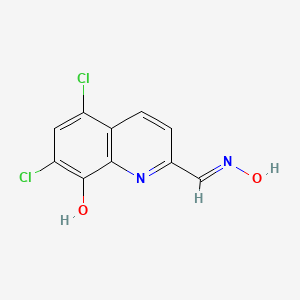
![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
![2H-Indol-2-one, 3-[(3-fluorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12597186.png)
![2,2-Dimethyl-4-[(prop-2-en-1-yl)oxy]but-3-enal](/img/structure/B12597188.png)
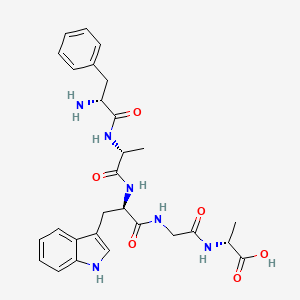
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile](/img/structure/B12597195.png)
![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)
